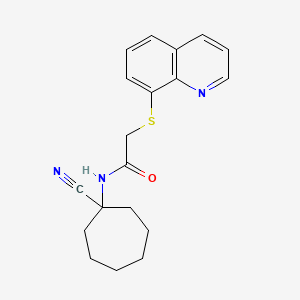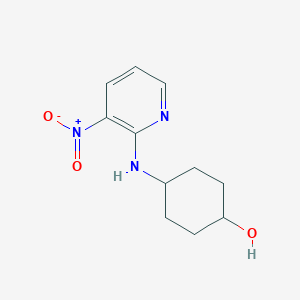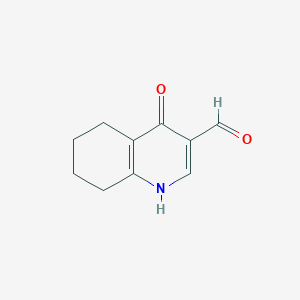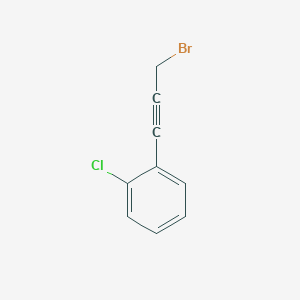
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic organic compound that features a unique combination of a cyanocycloheptyl group and a quinolinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyanocycloheptyl intermediate: This step might involve the reaction of cycloheptanone with a cyanating agent under basic conditions to form the cyanocycloheptyl intermediate.
Synthesis of the quinolin-8-ylsulfanyl intermediate: This could involve the reaction of 8-mercaptoquinoline with an appropriate acylating agent.
Coupling reaction: The final step would involve coupling the cyanocycloheptyl intermediate with the quinolin-8-ylsulfanyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinolin-8-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinolin-8-ylsulfanyl group could play a crucial role in these interactions due to its ability to form hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-(quinolin-8-ylsulfanyl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-cyanocyclooctyl)-2-(quinolin-8-ylsulfanyl)acetamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
N-(1-cyanocycloheptyl)-2-(quinolin-8-ylsulfanyl)acetamide is unique due to the presence of the seven-membered cycloheptyl ring, which can impart different steric and electronic properties compared to its six- or eight-membered counterparts. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c20-14-19(10-3-1-2-4-11-19)22-17(23)13-24-16-9-5-7-15-8-6-12-21-18(15)16/h5-9,12H,1-4,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLDCCAORDFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-Dioxothiolan-3-yl)amino]hexanoic acid](/img/structure/B2628664.png)
![N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![(Z)-2,4-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2628666.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole](/img/structure/B2628670.png)
![3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine](/img/structure/B2628672.png)

![(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium](/img/structure/B2628675.png)



![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2628684.png)
